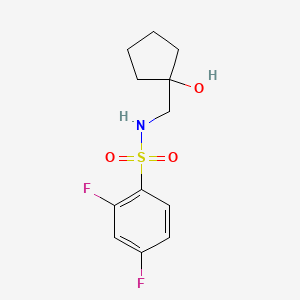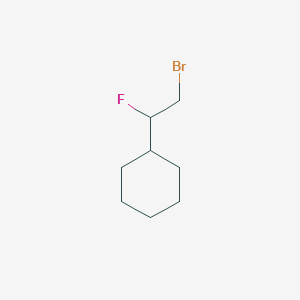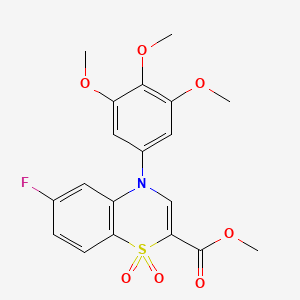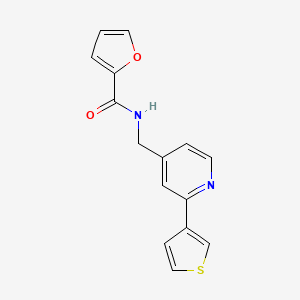![molecular formula C23H16FNO3 B2765819 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide CAS No. 923211-12-5](/img/structure/B2765819.png)
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide” is a chemical compound with the molecular formula C23H16FNO3 . It has an average mass of 373.376 Da and a monoisotopic mass of 373.111420 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a chromen-6-yl core, a common scaffold in medicinal chemistry due to its biological relevance . The molecular structure is confirmed using spectroscopic methods, which provide information about the functional groups present and the overall molecular framework .Aplicaciones Científicas De Investigación
Microwave Induced Synthesis and Antimicrobial Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide is part of a class of compounds that have been synthesized to explore their antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine derivatives were synthesized, with the presence of a fluorine atom enhancing antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Iron-Catalyzed Fluorination
Research on the fluorination of C-H bonds has highlighted the use of iron catalysis to achieve chemoselective fluorine transfer. This method demonstrates broad substrate scope and functional group tolerance, suggesting potential applications in the synthesis of fluorinated compounds, including those similar to this compound (Groendyke, AbuSalim, & Cook, 2016).
Novel Crystalline Forms and Patent Applications
The development of novel crystalline forms of similar compounds highlights the interest in optimizing physical properties for better therapeutic and material applications. Such research contributes to the understanding of how molecular modifications can affect the performance and application of fluorophenyl benzamides (Norman, 2008).
Cytotoxic Activity in Cancer Research
Compounds structurally related to this compound have been evaluated for their cytotoxic activity against human cancer cell lines, offering insights into the potential of these compounds in cancer therapy. The structure-activity relationship studies contribute to the design of new anticancer agents with improved efficacy and selectivity (Raj, Bhatia, Kapur, Sharma, Saxena, & Ishar, 2010).
GPR35 Agonist Research
Research into G protein-coupled receptor (GPR35) agonists, involving compounds with similar structural motifs, indicates the therapeutic potential of such molecules in treating diseases mediated by this receptor. This line of research underscores the importance of structural modifications to achieve high affinity and selectivity for target receptors (Thimm, Funke, Meyer, & Müller, 2013).
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-6-8-15(9-7-14)23(27)25-16-10-11-21-18(12-16)20(26)13-22(28-21)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYVIRCHAJLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2765736.png)
![N-[4-[2-(Dimethylamino)-2-oxoethoxy]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2765737.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765739.png)
![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765744.png)


![[4,4'-Bipyridin]-3-ol](/img/structure/B2765747.png)
![3-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2765748.png)
![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)





